molecular formula C14H10BrFN2O3 B4566614 1-(1,3-Benzodioxol-5-yl)-3-(4-bromo-2-fluorophenyl)urea

1-(1,3-Benzodioxol-5-yl)-3-(4-bromo-2-fluorophenyl)urea

Cat. No.: B4566614
M. Wt: 353.14 g/mol
InChI Key: LBJCMZPXAZJLJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1,3-Benzodioxol-5-yl)-3-(4-bromo-2-fluorophenyl)urea is a useful research compound. Its molecular formula is C14H10BrFN2O3 and its molecular weight is 353.14 g/mol. The purity is usually 95%.
The exact mass of the compound N-1,3-benzodioxol-5-yl-N'-(4-bromo-2-fluorophenyl)urea is 351.98588 g/mol and the complexity rating of the compound is 387. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Pharmacological Activity and Drug Design

  • Central Nervous System Agents

    Research has explored the pharmacological activity of N-aryl-N'-(1-methyl-2-pyrrolidinylidene)ureas, demonstrating anxiolytic and muscle-relaxant properties. This class of compounds, through the modification of the phenyl ring, has shown significant separation of anxiolytic and muscle-relaxant properties from other central nervous system (CNS) activities, such as anticonvulsant and sedative effects (C. Rasmussen et al., 1978).

  • Inhibition of Tyrosine Kinase Receptors

    A study disclosed a novel series of benzimidazole-ureas as inhibitors of VEGFR-2 and TIE-2 kinase receptors, which are key players in angiogenesis. The structure-activity relationship (SAR) highlighted the critical role of the N1 nitrogen in both the benzimidazole and urea moieties for activity against these receptors (M. Hasegawa et al., 2007).

Antipathogenic Activity

  • Antimicrobial and Antibiofilm Properties: Thiourea derivatives have been synthesized and tested for their interaction with bacterial cells, showing significant antipathogenic activity, especially against strains known for their biofilm formation capabilities. These findings indicate the potential of thiourea derivatives as novel anti-microbial agents with antibiofilm properties (Carmen Limban et al., 2011).

Anticancer and Antitrypanosomal Activities

  • DNA-Topoisomerase Inhibitory Activity

    A series of asymmetric ureas and thioureas have been synthesized and evaluated for their cytotoxic effects against cancer cells and their ability to inhibit DNA topoisomerases. These compounds presented promising antiproliferative action, indicating their potential as cancer therapeutics (Andressa Esteves-Souza et al., 2006).

  • Human African Trypanosomiasis

    N,N'-Diaryl ureas have shown significant activity against Schistosoma mansoni, a parasitic worm causing human African trypanosomiasis. This research has led to the identification of compounds with high ex vivo and in vivo activities, representing new leads for the development of drugs to combat this neglected disease (Jianbo Wu et al., 2017).

Material Science and Nanotechnology

  • Chitin Nanofibers Production: Deep eutectic solvents, including mixtures of choline chloride and thiourea, have been utilized to prepare α-chitin nanofibers. These nanofibers exhibit enhanced physical properties and have potential applications in developing bio-nanocomposite materials for various uses, including slow-release drug formulations (C. Mukesh et al., 2014).

Properties

IUPAC Name

1-(1,3-benzodioxol-5-yl)-3-(4-bromo-2-fluorophenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10BrFN2O3/c15-8-1-3-11(10(16)5-8)18-14(19)17-9-2-4-12-13(6-9)21-7-20-12/h1-6H,7H2,(H2,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBJCMZPXAZJLJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC(=O)NC3=C(C=C(C=C3)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10BrFN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.